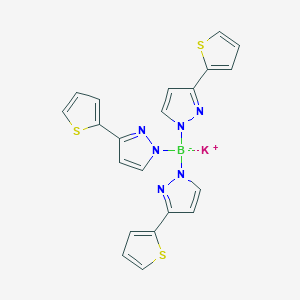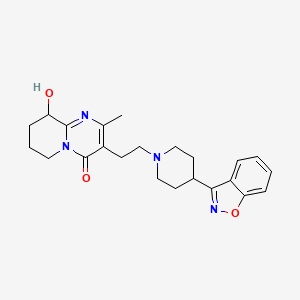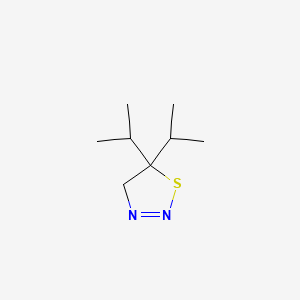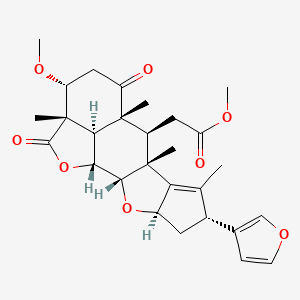
3-Sialyl-D-galactose (α/β mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sialyl-D-galactose (α/β mixture) is a complex oligosaccharide composed of sialic acid and galactose units. It plays a crucial role in cell communication and has been implicated in various biological processes, including immune response and neural development. This compound is particularly significant in the study of glycosylation patterns in cells and their impact on health and disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-galactose (α/β mixture) typically involves the enzymatic or chemical sialylation of D-galactose. Enzymatic methods often use sialyltransferases to transfer sialic acid to galactose under controlled conditions. Chemical synthesis may involve the use of activated sialic acid donors and catalysts to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production of 3-Sialyl-D-galactose (α/β mixture) is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale enzymatic synthesis, followed by purification steps such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Sialyl-D-galactose (α/β mixture) can undergo various chemical reactions, including:
Oxidation: The sialic acid moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the galactose unit.
Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose or sialic acid units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sialic acid moiety can yield sialic acid lactones, while reduction can produce deoxy derivatives.
Applications De Recherche Scientifique
3-Sialyl-D-galactose (α/β mixture) has a wide range of applications in scientific research:
Chemistry: It is used to study glycosylation patterns and their effects on molecular interactions.
Biology: It plays a role in cell signaling and communication, particularly in the immune and nervous systems.
Medicine: It is investigated for its potential therapeutic effects in conditions like Guillain-Barre syndrome and other autoimmune disorders.
Industry: It is used in the production of glycosylated biopharmaceuticals and as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action of 3-Sialyl-D-galactose (α/β mixture) involves its interaction with specific receptors and proteins on cell surfaces. The sialic acid moiety can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs), modulating immune responses. Additionally, it can influence neural development by interacting with neural cell adhesion molecules (NCAMs) and other glycoproteins involved in cell-cell communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Sialyllactose: Another sialylated oligosaccharide with similar biological functions.
6-Sialyllactose: Differing in the position of the sialic acid linkage, it has distinct biological activities.
Sialylated Human Milk Oligosaccharides (HMOs): These compounds share structural similarities and are studied for their health benefits in infants.
Uniqueness
3-Sialyl-D-galactose (α/β mixture) is unique due to its specific glycosidic linkages and the presence of both α and β anomers. This structural diversity allows it to interact with a broader range of biological targets, making it a valuable tool in research and therapeutic applications.
Propriétés
Numéro CAS |
38711-45-4 |
|---|---|
Formule moléculaire |
C17H29NO14 |
Poids moléculaire |
471.412 |
Nom IUPAC |
5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1 |
Clé InChI |
GKHDMBQTTHCDCR-QBACBLDHSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Synonymes |
3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










